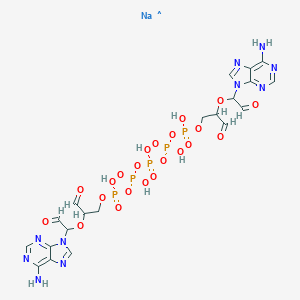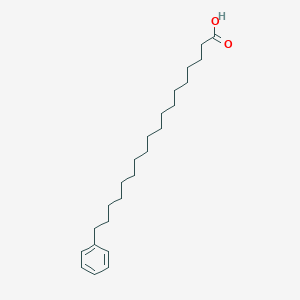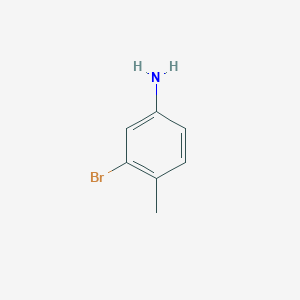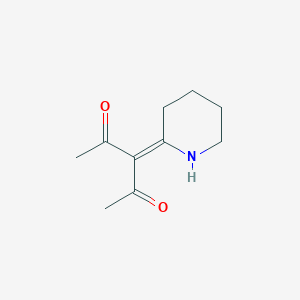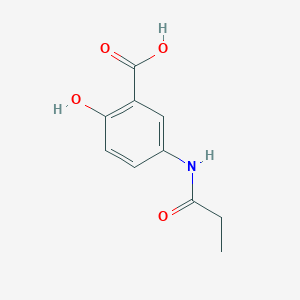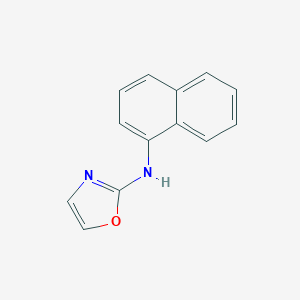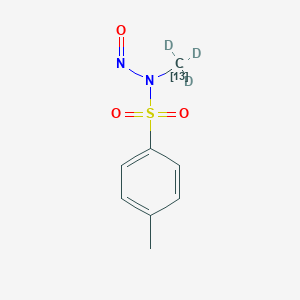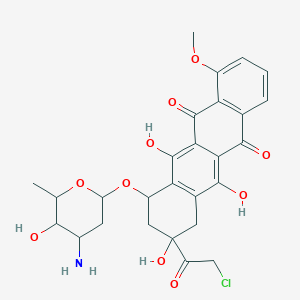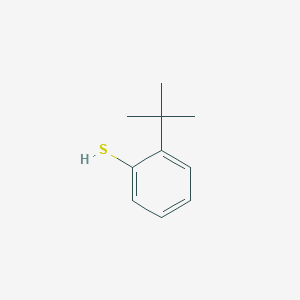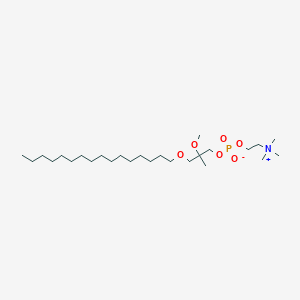
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid derivative that has been widely used in scientific research due to its unique chemical structure and properties. This compound is also known as C16:0 PC-TPA or PC-TPA and is a member of the phosphatidylcholine family.
Mecanismo De Acción
The mechanism of action of (3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate is not fully understood. However, it is known to interact with proteins and other molecules in the cell membrane, affecting their function and activity.
Efectos Bioquímicos Y Fisiológicos
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to have a number of biochemical and physiological effects. It can modulate the activity of membrane-bound enzymes, alter membrane fluidity, and affect membrane protein function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate in lab experiments is its ability to mimic the properties of natural membrane lipids. This makes it an ideal model system for studying membrane biophysics and lipid-protein interactions. However, one limitation of this compound is its high cost, which can make it difficult to use in large-scale studies.
Direcciones Futuras
There are several future directions for research involving (3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the development of new drug delivery systems based on this compound. Another potential direction is the use of PC-TPA in the study of membrane protein structure and function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular physiology.
Métodos De Síntesis
The synthesis of (3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate involves the reaction of hexadecyltrimethylammonium bromide with phosphatidylcholine in the presence of triethylamine. The reaction mixture is then purified using column chromatography to obtain the desired product.
Aplicaciones Científicas De Investigación
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate has been extensively used in scientific research as a model membrane lipid due to its unique chemical structure and properties. It is commonly used in studies related to membrane biophysics, lipid-protein interactions, and drug delivery systems.
Propiedades
Número CAS |
110090-00-1 |
|---|---|
Nombre del producto |
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C26H56NO6P |
Peso molecular |
509.7 g/mol |
Nombre IUPAC |
(3-hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO6P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(2,30-6)25-33-34(28,29)32-23-21-27(3,4)5/h7-25H2,1-6H3 |
Clave InChI |
PMQJRYFJLGTDHG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Sinónimos |
1-O-hexadecyl-2-C,O-dimethylglycero-3-phosphocholine 1-O-hexadecyl-2-methyl-2-methoxy-3-phosphatidylcholine 2-methyl-2-methoxy-PAF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




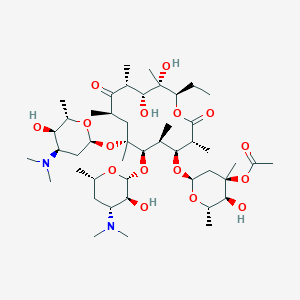
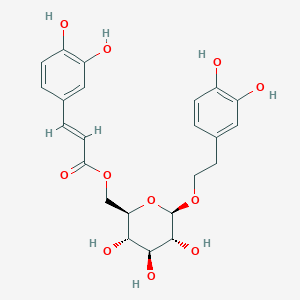
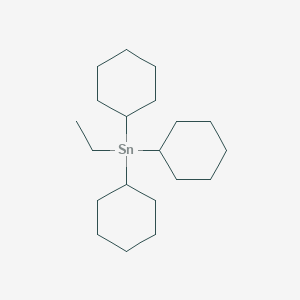
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
